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molecular formula C11H14ClNO4S B8350875 5-[N-(2-butyl)-sulfamoyl]-2-chloro-benzoic acid

5-[N-(2-butyl)-sulfamoyl]-2-chloro-benzoic acid

Cat. No. B8350875
M. Wt: 291.75 g/mol
InChI Key: TXXKZHCPRIOTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04505913

Procedure details

5-[N-(2-Butyl)-sulfamoyl]-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonylbenzoic acid as the starting material, the product being obtained via 5-[N-(2-butyl)-sulfamoyl]-2-chloro-benzoic acid with a melting point of 118°-123° and 5-[N-(2-butyl)-sulfamoyl]-anthranilic acid with a melting point of 187°-188°. It melts at 228°-229°.
Name
5-[N-(2-Butyl)-sulfamoyl]-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:5][S:6]([C:9]1[CH:20]=[C:13]2[C:14]([O:16]C(=O)[NH:18][C:12]2=[CH:11][CH:10]=1)=[O:15])(=[O:8])=[O:7])[CH2:3][CH3:4].[Cl:21]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[CH3:1][CH:2]([NH:5][S:6]([C:9]1[CH:10]=[CH:11][C:12]([Cl:21])=[C:13]([CH:20]=1)[C:14]([OH:16])=[O:15])(=[O:8])=[O:7])[CH2:3][CH3:4].[CH3:1][CH:2]([NH:5][S:6]([C:9]1[CH:20]=[C:13]([C:14]([OH:16])=[O:15])[C:12]([NH2:18])=[CH:11][CH:10]=1)(=[O:8])=[O:7])[CH2:3][CH3:4]

Inputs

Step One
Name
5-[N-(2-Butyl)-sulfamoyl]-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC)NS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC)NS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)Cl
Name
Type
product
Smiles
CC(CC)NS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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